molecular formula C11H20BF3KNO2 B13571152 Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate

Cat. No.: B13571152
M. Wt: 305.19 g/mol
InChI Key: BFGRPMRZOKDABS-UHFFFAOYSA-N
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Description

Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate is a chemical compound with the molecular formula C11H20BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in the field of medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate typically involves the reaction of azepane derivatives with boron trifluoride and potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during the reaction, which can later be removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound.

Scientific Research Applications

Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical reactions, including substitution and coupling reactions. The tert-butoxycarbonyl group protects the nitrogen atom during these reactions, ensuring the stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
  • Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
  • Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate

Uniqueness

Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate is unique due to its azepane ring structure, which provides distinct reactivity and stability compared to other similar compounds. The presence of the tert-butoxycarbonyl group offers additional protection during chemical reactions, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C11H20BF3KNO2

Molecular Weight

305.19 g/mol

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]boranuide

InChI

InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-7-4-5-9(6-8-16)12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1

InChI Key

BFGRPMRZOKDABS-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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